molecular formula C9H10ClNO B1525117 1-Benzofuran-3-ylmethanamine hydrochloride CAS No. 1306606-28-9

1-Benzofuran-3-ylmethanamine hydrochloride

Cat. No. B1525117
M. Wt: 183.63 g/mol
InChI Key: SDEODOADMLZOAJ-UHFFFAOYSA-N
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Description

1-Benzofuran-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol.


Molecular Structure Analysis

The molecular structure of 1-Benzofuran-3-ylmethanamine hydrochloride consists of a benzofuran ring attached to a methanamine group . The InChI code for this compound is 1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 .

Scientific Research Applications

Dielectric and Thermal Properties

The compound 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, related to 1-Benzofuran-3-ylmethanamine hydrochloride, has been synthesized and studied for its dielectric and thermal properties. The compound and its derivatives exhibit unique dielectric constants and loss, which vary with temperature, indicating potential applications in materials science, specifically in the development of materials with temperature-dependent electrical properties (Çelik & Coskun, 2018).

Palladium-Catalyzed Reactions

1-Benzofuran-3-ylmethanamine hydrochloride derivatives participate in palladium-catalyzed carbonylative reactions, providing an efficient pathway to generate compounds like 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones. These reactions demonstrate the compound's reactivity and potential use in complex organic syntheses, potentially leading to pharmaceuticals or other functional materials (Luo & Wu, 2011).

Synthesis of Complex Structures

The benzofuran compound has been utilized as a precursor in the synthesis of complex structures like [1]benzofuro[3,2-c]pyridine and its derivatives. These structures have notable thermal stability and have been used to prepare metal complexes, indicating the potential of 1-Benzofuran-3-ylmethanamine hydrochloride in coordination chemistry and materials science (Mojumdar, Šimon & Krutošíková, 2009).

Safety And Hazards

The safety information available indicates that 1-Benzofuran-3-ylmethanamine hydrochloride may be hazardous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion or irritation, serious eye damage, and may be harmful if swallowed .

properties

IUPAC Name

1-benzofuran-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEODOADMLZOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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